molecular formula C16H17BrN6O B6521014 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole CAS No. 1798519-50-2

6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole

Cat. No.: B6521014
CAS No.: 1798519-50-2
M. Wt: 389.25 g/mol
InChI Key: BOUMGCXIZLFLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound under acidic or basic conditions.

    Methylation: The methyl group at the 2-position can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

    Attachment of the Triazole-Piperidine Moiety: This step involves a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the triazole ring to the piperidine moiety, followed by coupling this intermediate to the indazole core.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient and recyclable catalysts to reduce costs.

    Green Chemistry Principles: Minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, leading to various reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products

    Oxidation: Formation of 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole-1-ol.

    Reduction: Formation of this compound-1-amine.

    Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions due to the presence of the triazole ring.

Biology

    Antimicrobial Agents: Potential use in developing new antimicrobial agents due to the presence of the indazole core.

    Enzyme Inhibitors: Possible application as enzyme inhibitors in biochemical research.

Medicine

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting their activity.

    Modulation of Receptor Activity: It may act as an agonist or antagonist at specific receptors, modulating their activity.

Properties

IUPAC Name

(6-bromo-2-methylindazol-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN6O/c1-21-15(13-3-2-11(17)10-14(13)19-21)16(24)22-7-4-12(5-8-22)23-9-6-18-20-23/h2-3,6,9-10,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUMGCXIZLFLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.